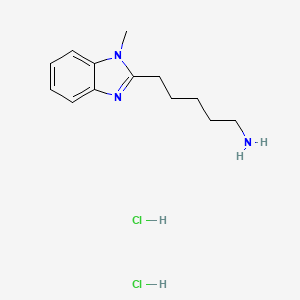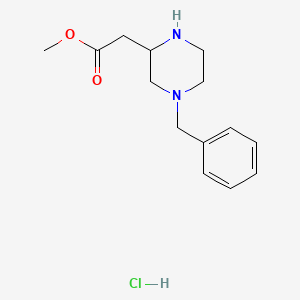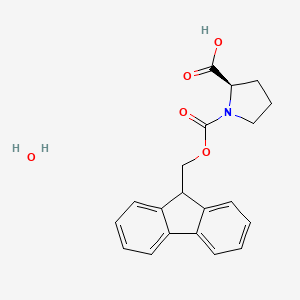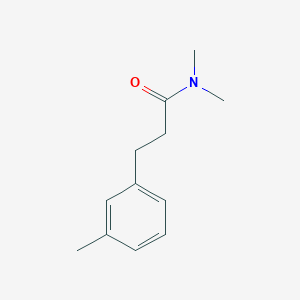![molecular formula C6H3NO2S B6362849 [1,3]Dioxolo[4,5-b]pyridine-2-thione CAS No. 1269252-17-6](/img/structure/B6362849.png)
[1,3]Dioxolo[4,5-b]pyridine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolo[4,5-b]pyridine-2-thione is an organic compound that belongs to the class of compounds known as 1,3-dioxolanes. It is a six-membered heterocyclic compound containing two oxygen atoms and two sulfur atoms connected by a four-carbon ring. This compound is of particular interest due to its unique properties and its potential applications in various fields. It has been used as an anti-inflammatory agent, a corrosion inhibitor, and a stabilizer for organic peroxides. In addition, it has been studied for its potential use in biomedical applications such as drug delivery, gene regulation, and tissue engineering.
Scientific Research Applications
1,3-Dioxolo[4,5-b]pyridine-2-thione has been studied for its potential applications in various scientific fields. It has been used as an anti-inflammatory agent, a corrosion inhibitor, and a stabilizer for organic peroxides. In addition, it has been studied for its potential use in biomedical applications such as drug delivery, gene regulation, and tissue engineering. It has been shown to have anti-tumor activity and to be able to inhibit the growth of certain cancer cells. Furthermore, it has been studied for its potential use in the treatment of various diseases such as diabetes, Alzheimer’s disease, and Parkinson’s disease.
Mechanism of Action
The exact mechanism of action of 1,3-Dioxolo[4,5-b]pyridine-2-thione is not yet fully understood. However, it is believed to act as an antioxidant, scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS) which are involved in various disease processes. Additionally, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammation. Finally, it has been shown to interact with certain proteins involved in cell signaling pathways, thus modulating the expression of certain genes.
Biochemical and Physiological Effects
1,3-Dioxolo[4,5-b]pyridine-2-thione has been shown to have several biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anti-tumor activities. Additionally, it has been shown to have neuroprotective effects, as well as to modulate the expression of certain genes involved in cell signaling pathways. Finally, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammation.
Advantages and Limitations for Lab Experiments
The main advantages of using 1,3-Dioxolo[4,5-b]pyridine-2-thione in lab experiments are its low toxicity and its ability to act as an antioxidant and scavenge ROS and RNS. Additionally, it has been shown to interact with certain proteins involved in cell signaling pathways, thus modulating the expression of certain genes. However, there are some limitations to using this compound in lab experiments. For example, it has a relatively short shelf-life and is sensitive to light and air. Additionally, it is not water-soluble and is not stable in acidic or basic solutions.
Future Directions
1,3-Dioxolo[4,5-b]pyridine-2-thione has a wide range of potential applications in various fields. Future research should focus on further exploring its potential applications in biomedical fields such as drug delivery, gene regulation, and tissue engineering. Additionally, further research should be conducted to better understand its mechanism of action and its biochemical and physiological effects. Finally, further research should be conducted to improve its stability, shelf-life, and solubility, as well as to develop new synthetic methods for its production.
Synthesis Methods
1,3-Dioxolo[4,5-b]pyridine-2-thione can be synthesized by several methods. The most commonly used method involves the reaction of 4-methyl-2,5-dihydroxybenzaldehyde with ethyl dithiocyanate in the presence of a base. The resulting product is then oxidized with potassium periodate to form the desired dioxolane. Other methods include the reaction of 2,5-dihydroxybenzaldehyde with ethyl dithiocyanate or the reaction of 4-methyl-2,5-dihydroxybenzaldehyde with thiourea.
properties
IUPAC Name |
[1,3]dioxolo[4,5-b]pyridine-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3NO2S/c10-6-8-4-2-1-3-7-5(4)9-6/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNSBNRLOPPXMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)OC(=S)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(1,3-Dioxan-2-yl)ethyl]-3-nitro-1H-pyrazole](/img/structure/B6362787.png)
![1-[2-(4-Fluorophenoxy)ethyl]-1H-pyrazol-3-amine](/img/structure/B6362788.png)
![(2-Methylpropyl)[(3-phenoxyphenyl)methyl]amine hydrochloride](/img/structure/B6362803.png)
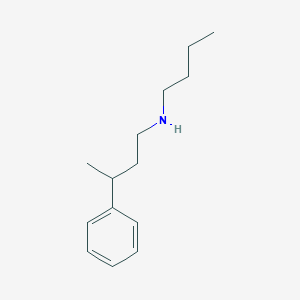
amine hydrochloride](/img/structure/B6362817.png)
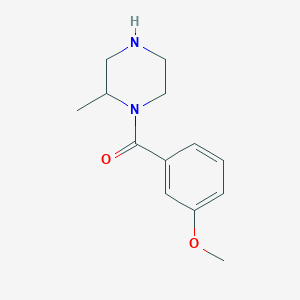

![(Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride](/img/structure/B6362847.png)

